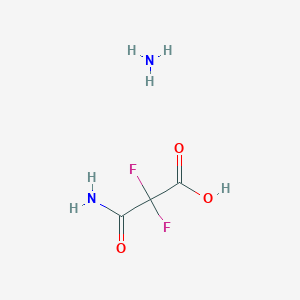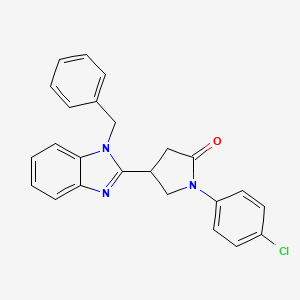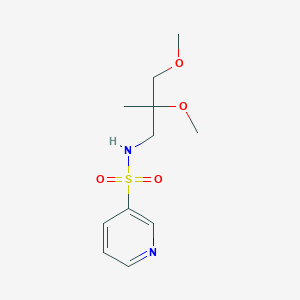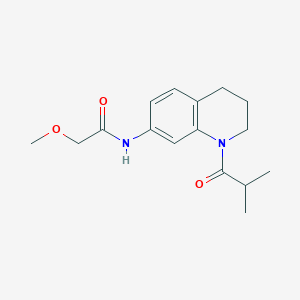
3-Amino-2,2-difluoro-3-oxopropanoic acid;azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-difluoro-3-oxopropanoic acid;azane is a small molecule . It belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a carboxylic acid group with the formula -C(=O)OH .
Synthesis Analysis
The synthesis of difluoroalkanes like 3-Amino-2,2-difluoro-3-oxopropanoic acid can be achieved by fluorination or substitution . For instance, the combination of sulfuryl fluoride and Me4NF enables a room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters .Molecular Structure Analysis
The molecular formula of this compound is C3H3F2NO3 . Its average mass is 139.058 Da and its monoisotopic mass is 139.008102 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Peptidomimetic Chemistry
A study by Guarna et al. (2002) detailed the synthesis of a novel enantiopure γ/δ-amino acid with a 3-aza-6,8-dioxabicyclo[3.2.1]octane structure derived from tartaric acid and α-amino acetophenone. This rigid skeleton amino acid could find applications in organic and peptidomimetic synthesis. Two synthetic strategies were explored, one enabling multigram scale preparation of the amino acid (Guarna et al., 2002).
Alzheimer's Disease Research
In a 2006 study, Aisen et al. explored 3-amino-1-propanesulfonic acid (3APS) as a potential treatment for Alzheimer's disease. This compound binds to amyloid β, a toxic protein associated with Alzheimer's, and showed safety and tolerability in a Phase II study. Although the compound did not significantly impact vital signs or laboratory test values, it reduced CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Coordination Chemistry with Main-Group Elements
Stahl (2000) reviewed the coordination chemistry of bis(amido)cyclodiphosph(III)azanes, discussing the structures and syntheses of bicyclic and tricyclic main-group bis(amido)cyclodiphosph(III)azane compounds. The review provided an overview of structural trends and potential applications, indicating the significance of these compounds in the field of coordination chemistry (Stahl, 2000).
Surface Functionalization Applications
Smith and Chen (2008) addressed the issue of loss of surface functionality in 3-aminopropylsilane-functionalized silica surfaces. They explored different types of aminosilanes for silanization and examined the hydrolytic stability of the resulting layers, which has implications in various applications involving surface functionalization (Smith & Chen, 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-amino-2,2-difluoro-3-oxopropanoic acid;azane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJDEIDNUIEQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(F)F)N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)


![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)